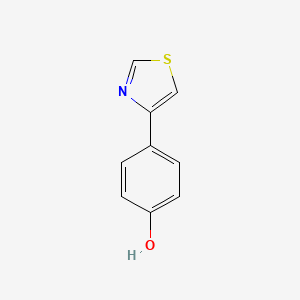

4-(1,3-Thiazol-4-yl)phenol

Description

Contextual Significance of Thiazole-Phenol Hybrid Scaffolds in Contemporary Organic Chemistry

The integration of thiazole (B1198619) and phenol (B47542) moieties into a single molecular framework, known as a thiazole-phenol hybrid scaffold, is of considerable interest in modern organic and medicinal chemistry. acs.orgnih.gov This significance stems from the unique and often synergistic properties that arise from the combination of these two important pharmacophores. chula.ac.th

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous biologically active compounds, including vitamin B1 (thiamine). ijrpr.com It can act as both a hydrogen bond acceptor and donor, and its aromatic nature allows for π-stacking interactions, making it a versatile component in designing molecules that can interact with biological targets. ijrpr.comfabad.org.tr Thiazole and its derivatives are key components in a wide array of therapeutic agents with activities such as anticancer, anti-inflammatory, and antimicrobial properties. fabad.org.trresearchgate.netglobalresearchonline.net

The phenol group, an aromatic ring with a hydroxyl substituent, is also a crucial functional group in many natural and synthetic compounds. The hydroxyl group can participate in strong hydrogen bonding, a key interaction in molecular recognition and binding to biological macromolecules. Furthermore, phenolic compounds are well-known for their antioxidant properties, stemming from the ability of the hydroxyl group to scavenge free radicals. mdpi.comnih.gov

The hybridization of these two scaffolds creates molecules with enhanced structural diversity and the potential for multifaceted biological activity. acs.orgnih.gov This "molecular hybridization" is a strategic approach in drug discovery aimed at developing compounds that can interact with multiple biological targets, potentially leading to improved efficacy or overcoming drug resistance. acs.orgchula.ac.th The electronic interplay between the electron-rich phenol ring and the thiazole heterocycle can also give rise to interesting photophysical properties, making these scaffolds candidates for applications in materials science, such as fluorescent probes and dye-sensitized solar cells. spast.orgrsc.orgmdpi.comresearchgate.net

Overview of Academic Research Trajectories for 4-(1,3-Thiazol-4-yl)phenol and Related Structural Analogues

Academic research on this compound and its structural analogues has primarily focused on their synthesis and evaluation for various biological activities, particularly as kinase inhibitors and anticancer agents. The general synthetic route to this class of compounds often involves the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide. jpionline.org

For instance, the synthesis of 2-amino-4-substituted phenyl thiazoles is a common starting point, which can then be further modified. jpionline.org A key intermediate for producing this compound analogues is often a 2-bromoacetyl derivative of a substituted phenol.

Research has explored a variety of structural analogues to establish structure-activity relationships (SAR). These studies involve modifying the substituents on both the phenol and thiazole rings to optimize biological activity.

Key Research Areas and Findings:

Kinase Inhibition: A significant research trajectory for analogues of this compound is in the field of kinase inhibition. For example, the closely related compound, 3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol, has been identified as a potential inhibitor of kinases like SRC and ABL tyrosine kinases, which are often dysregulated in cancer. ontosight.ai Another analogue, 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenol, is known as Sphingosine Kinase Inhibitor II (SKI II). bldpharm.com Furthermore, compounds with a 4-(thiazol-5-yl)pyrimidine scaffold have been extensively studied as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription involved in cancer. acs.org

Anticancer Activity: Many studies have synthesized series of thiazole derivatives and evaluated their anticancer properties. For example, novel 1,3-thiazole analogues have been designed and tested against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com One such study found that a compound in their series exhibited potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com Another study reported that 2,4-disubstituted 1,3-thiazole derivatives showed moderate to good inhibition of cell proliferation in breast cancer cell lines. jpionline.org

Antioxidant and Antimicrobial Properties: The phenolic hydroxyl group imparts antioxidant potential to these scaffolds. Studies on phenolic thiazoles have demonstrated their radical scavenging and metal-chelating activities. nih.gov Some of these compounds have also shown notable antimicrobial activity, for instance, against P. aeruginosa. nih.gov

The table below summarizes findings for some representative structural analogues of this compound.

| Compound/Analogue Class | Research Focus | Key Findings | Citations |

| 3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol | Kinase Inhibition | Identified as a potential inhibitor of SRC and ABL tyrosine kinases. | ontosight.ai |

| 4-((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenol (SKI II) | Kinase Inhibition | Acts as a Sphingosine Kinase Inhibitor. | bldpharm.com |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles | Kinase Inhibition | Potent and selective inhibitors of CDK9, showing selective cytotoxicity against cancer cells. | acs.org |

| 2-(Hydrazinyl)-1,3-thiazole derivatives | Anticancer Activity | A derivative showed potent activity against MCF-7 breast cancer cells and inhibited VEGFR-2. | mdpi.com |

| 2,4-Disubstituted 1,3-thiazole derivatives | Anticancer Activity | Showed moderate to good inhibition of cell proliferation in breast cancer cell lines. | jpionline.org |

| Phenolic Thiazoles | Antioxidant/Antimicrobial | Exhibited notable antioxidant, radical scavenging, and anti-Pseudomonas activity. | nih.gov |

This overview highlights the active investigation into thiazole-phenol hybrids as versatile scaffolds for discovering new molecules with significant potential in medicinal chemistry and beyond.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-5-12-6-10-9/h1-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXNEAWEPCZBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314688 | |

| Record name | 4-(4-Thiazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68535-57-9 | |

| Record name | 4-(4-Thiazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68535-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Thiazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1,3 Thiazol 4 Yl Phenol and Its Precursors

Direct Synthesis Approaches to the Core 4-(1,3-Thiazol-4-yl)phenol Structure

Direct approaches focus on the formation of the thiazole (B1198619) ring appended to the phenol (B47542) moiety in a single key step. These methods are fundamental for the efficient production of the parent compound.

A primary and versatile method for synthesizing the 4-arylthiazole scaffold is the cyclization reaction between a thioamide and an α-haloketone. In the context of this compound, this typically involves the reaction of a thioamide, such as thioformamide, with an α-haloketone derived from 4-hydroxyacetophenone, for instance, 2-bromo-1-(4-hydroxyphenyl)ethanone.

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. A study on the synthesis of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines utilized a similar cyclization, reacting substituted phenacyl bromides with a thiourea (B124793) derivative in an ethanolic solution to yield the desired thiazole products. ijsdr.org The final aromatization step involves the expulsion of a water molecule to form the stable thiazole ring. ijsdr.org

Table 1: Example of Cyclization Reaction Conditions

| Reactant A | Reactant B | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 1-[4-(4-Nitrophenoxy)phenyl]thiourea | Substituted phenacyl bromides | Ethanol | Reflux | N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines |

Palladium-catalyzed cross-coupling reactions offer a powerful tool for forming the crucial carbon-carbon bond between the phenolic and thiazole rings. mdpi.comyoutube.com These reactions typically involve coupling an aryl halide or triflate with a thiazole-containing organometallic reagent, or vice versa.

For instance, a Suzuki coupling could be employed, reacting 4-hydroxyphenylboronic acid with a 4-halothiazole derivative in the presence of a palladium catalyst and a base. mdpi.com Alternatively, a Stille coupling could utilize a 4-(tributylstannyl)thiazole (B65867) with a protected 4-halophenol. A key advantage of these methods is their high functional group tolerance, allowing for the synthesis of complex molecules under relatively mild conditions. mdpi.com Research has shown that palladium acetate (B1210297) can efficiently catalyze the direct arylation of thiazole derivatives with activated aryl bromides, even at very low catalyst concentrations (0.1-0.001 mol %). researchgate.net This makes the process economically and environmentally attractive. researchgate.net

The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organometallic thiazole reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com

The Hantzsch thiazole synthesis is a classic and widely used method that involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com This reaction is a cornerstone of thiazole chemistry and can be readily adapted to produce phenolic thiazoles. mdpi.com For the synthesis of this compound, the key precursors would be 2-chloro- or 2-bromo-1-(4-hydroxyphenyl)ethanone and a suitable thioamide. nih.gov

A study detailed the synthesis of a series of phenolic thiazoles via the Hantzsch heterocyclisation of thiosemicarbazones (derived from phenolic aldehydes or ketones) with various α-haloketones. mdpi.com The resulting compounds were obtained as hydrochloride or hydrobromide salts. Microwave-assisted Hantzsch synthesis has also been shown to improve yields and reduce reaction times compared to conventional heating methods. nih.gov The Hantzsch synthesis is generally high-yielding and straightforward to perform. chemhelpasap.com

Table 2: Hantzsch Synthesis for Phenolic Thiazoles

| α-Haloketone Precursor | Thioamide/Thiourea Source | Method | Key Feature | Reference |

|---|---|---|---|---|

| 2,4-dihydroxyacetophenone | Thiosemicarbazide | Hantzsch Heterocyclisation | Forms hydrazinyl-thiazole phenolic derivatives | mdpi.com |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | Microwave-assisted Hantzsch reaction | Higher yields and shorter reaction times | nih.gov |

| 2-Bromoacetophenone | Thiourea | Conventional Heating (Methanol) | Simple, high-yielding preparation of 2-aminothiazoles | chemhelpasap.com |

Advanced Synthetic Strategies for Functionalized Derivatives and Complex Analogues

Beyond the direct synthesis of the parent compound, advanced strategies are employed to introduce functional groups regioselectively or to build more complex molecular architectures based on the this compound scaffold.

Regioselective functionalization allows for the precise modification of either the thiazole or the phenol ring after the core structure has been assembled. This is crucial for structure-activity relationship studies and for developing analogues with specific properties.

Thiazole Functionalization : The thiazole ring has multiple positions (C2, C5) that can be functionalized. Palladium-catalyzed C-H activation has emerged as a powerful technique for creating diversified thiazole derivatives with specific substitution patterns. rsc.org For example, sequential C-H alkenylation can introduce various groups at the C2 and C5 positions. rsc.org Metalation using highly reactive bases like TMPMgCl·LiCl can lead to magnesated or zincated thiazoles, which can then react with a wide range of electrophiles to furnish highly functionalized trisubstituted thiazoles. acs.org

Phenol Functionalization : The direct C-H functionalization of phenols is challenging due to the reactivity of the hydroxyl group and the high activity of the ortho and para positions, which can lead to selectivity issues. nih.govnih.govresearchgate.net However, recent advances have enabled more controlled reactions. Palladium-catalyzed regioselective C-H bond allylic alkylation of electron-rich phenols with 1,3-dienes has been shown to have precise reactivity at the ortho C-H bond. acs.org Other methods, such as Brønsted acid-catalyzed cyclizations followed by ortho-selective alkylation, have also been developed. rsc.org These techniques provide pathways to introduce substituents onto the phenolic ring of this compound with high control over the position of the new group. nih.govrsc.org

To construct more complex analogues, precursors such as 2,4-diacylphenols can be used in condensation reactions. A 2,4-diacylphenol, when reacted with a thioamide precursor like thioformamide, could potentially lead to the formation of a bis-thiazole derivative, where two thiazole rings are attached to the same phenolic core.

For example, reacting 2,4-diacetylresorcinol (B1615720) (1-(4,6-dihydroxy-5-acetylphenyl)ethanone) with two equivalents of an appropriate α-halocarbonyl compound and a sulfur source (like Lawesson's reagent) or directly with a thioamide could, in principle, lead to a di-thiazolyl phenol structure. While specific literature on this exact transformation for this compound is not prominent, the underlying Hantzsch synthesis principle supports its feasibility for creating complex, functionalized analogues.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like thiazoles. The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, can be significantly enhanced through microwave irradiation. nih.gov

For the synthesis of this compound, a key precursor would be 2-bromo-1-(4-hydroxyphenyl)ethan-1-one. The reaction of this α-bromoketone with formamide (B127407) under microwave irradiation would theoretically yield the target compound. The use of microwave heating can dramatically reduce the reaction time from hours to mere minutes. jusst.org

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant reduction in reaction time. researchgate.net

Improved Yields: The fast heating and uniform temperature distribution can minimize the formation of side products, resulting in higher product yields. nih.gov

Enhanced Purity: Cleaner reaction profiles often simplify purification processes.

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods. nih.gov

Below is a representative table illustrating the comparative efficiency of microwave-assisted synthesis versus conventional heating for a typical Hantzsch thiazole synthesis.

| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional Heating | Ethanol | Reflux | 8-10 hours | 65 |

| 2 | Microwave Irradiation | Ethanol | 170 | 5-15 minutes | 82 |

This is an illustrative table based on typical results for thiazole synthesis; specific conditions for this compound may vary.

One-Pot Multicomponent Reactions in Thiazole Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in a single step. mdpi.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. researchgate.net Several MCRs have been developed for the synthesis of thiazole derivatives. ijcce.ac.irnih.gov

A plausible one-pot synthesis of this compound could involve the reaction of 4-hydroxybenzaldehyde, a source of the phenol moiety, with a suitable α-keto compound and a sulfur source like thiourea or a thioamide, all in a single reaction vessel. mdpi.com The use of a catalyst, such as silica-supported tungstosilisic acid, can further enhance the efficiency of these reactions. mdpi.com

Benefits of One-Pot Multicomponent Reactions:

Atom Economy: MCRs often exhibit high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Step Economy: By combining multiple steps into one, MCRs significantly shorten synthetic routes. ijcce.ac.ir

Reduced Waste: Fewer reaction and purification steps lead to a reduction in solvent and reagent waste.

The following table provides a conceptual example of a one-pot multicomponent reaction for the synthesis of a substituted thiazole.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) |

| Substituted Benzaldehyde | Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Silica Supported Tungstosilisic Acid | Ethanol | 79-90 |

This table is based on a reported one-pot synthesis of Hantzsch thiazole derivatives and is illustrative for the synthesis of this compound. mdpi.com

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. mdpi.com The synthesis of thiazoles is no exception, with researchers focusing on developing more sustainable methods. bepls.comnih.gov

Key Green Chemistry Approaches in Thiazole Synthesis:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents is a key focus. nih.gov Some reactions can even be performed under solvent-free conditions. organic-chemistry.org

Catalysis: The use of reusable heterogeneous catalysts can reduce waste and improve the efficiency of the reaction. mdpi.com Biocatalysts, such as enzymes, are also being explored for their high selectivity and mild reaction conditions. nih.gov

Energy Efficiency: As discussed, microwave irradiation and ultrasonic irradiation are energy-efficient alternatives to conventional heating. bepls.com

Atom Economy: One-pot multicomponent reactions are inherently more atom-economical.

The development of synthetic routes for this compound that incorporate these principles is crucial for sustainable chemical manufacturing. For instance, a green synthesis could involve a microwave-assisted, one-pot reaction using a recyclable catalyst in a green solvent. bepls.com

| Green Chemistry Principle | Application in Thiazole Synthesis |

| Prevention | One-pot multicomponent reactions to minimize waste. researchgate.net |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and producing less hazardous products. |

| Designing Safer Chemicals | Developing final products with reduced toxicity. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or solvent-free conditions. nih.govorganic-chemistry.org |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation. bepls.comresearchgate.net |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Using reusable heterogeneous or biocatalysts. mdpi.comnih.gov |

| Design for Degradation | Designing products that can break down into harmless substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Reactivity and Derivatization Studies of 4 1,3 Thiazol 4 Yl Phenol Systems

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The 4-(1,3-thiazol-4-yl)phenol molecule possesses two aromatic rings with differing electronic properties, leading to distinct reactivities. The phenol (B47542) ring is electron-rich and thus highly activated towards electrophilic aromatic substitution. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director, meaning that electrophiles will preferentially attack the positions adjacent (ortho) and opposite (para) to the hydroxyl group. libretexts.orgbyjus.com Given that the para position is occupied by the thiazole (B1198619) substituent, electrophilic attack is expected to occur predominantly at the ortho positions relative to the -OH group.

In contrast, the thiazole ring is an electron-deficient heterocycle. This deficiency is most pronounced at the C2 position, making it susceptible to nucleophilic attack, particularly if the ring is quaternized or bears a suitable leaving group. firsthope.co.inpharmaguideline.com Conversely, electrophilic substitution on the thiazole ring is less facile than on the phenol ring and typically occurs at the C5 position, which is considered the most electron-rich carbon in the thiazole nucleus. firsthope.co.inpharmaguideline.com

Functionalization at the Phenolic Hydroxyl Group (e.g., Oxidation to Quinone Derivatives)

The phenolic hydroxyl group is a prime site for functionalization, allowing for significant modification of the molecule's physicochemical properties. Standard reactions such as esterification and etherification can be readily performed to introduce a variety of functional groups. nih.gov For instance, glucosylation of the phenolic hydroxyl group in a derivative of 4-(4''-hydroxyphenyl)-thiazole has been achieved using acetobromoglucose as a glucosyl donor, demonstrating a method to enhance the solubility and biological profile of the core structure. doi.org

Phenols are also susceptible to oxidation, which can lead to the formation of quinone or quinone-methide derivatives. While direct oxidation of this compound to a quinone is a potential transformation under appropriate oxidizing conditions, this pathway can be complicated by oxidative decomposition and the formation of tarry byproducts, a common issue in phenol chemistry. libretexts.orgnih.gov The specific conditions required for a clean conversion would need careful optimization to avoid degradation of the sensitive thiazole ring.

Functionalization of the Thiazole Ring (e.g., Reduction, Ring Opening/Closing, Ring Construction/Deconstruction)

The thiazole ring itself can undergo several transformations that alter the core heterocyclic structure.

Reduction: The thiazole ring is relatively stable to reduction but can be hydrogenated under catalytic conditions (e.g., platinum catalysis) to yield dihydro- or tetrahydrothiazoles. firsthope.co.inpharmaguideline.com More aggressive reducing agents, such as Raney nickel, can induce desulfurization and subsequent ring cleavage, leading to the complete degradation of the heterocycle. pharmaguideline.com

Ring Opening: While less common than substitution reactions, the thiazole ring can be opened under harsh conditions. Reductive cleavage using reagents like sodium in liquid ammonia can break the C-S bond, leading to substituted propenethiolates. researchgate.net This method provides a route to linear structures from the cyclic precursor.

Ring Construction/Deconstruction: The synthesis of the this compound system often relies on classical heterocyclic ring-forming reactions. The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a primary method for constructing the thiazole ring. wikipedia.org For example, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one could be reacted with thioformamide to yield the parent compound. Thiazole rings can also participate in cycloaddition reactions, which can lead to ring deconstruction. At high temperatures, a Diels-Alder reaction with an alkyne can be followed by the extrusion of the sulfur atom to yield a pyridine derivative. wikipedia.org

Formation of Conjugates and Hybrid Molecular Systems

The this compound scaffold is an excellent building block for creating larger, more complex molecular systems through the formation of covalent linkages with other chemical moieties.

Schiff Base Derivatives and Their Synthetic Utility

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov To generate Schiff base derivatives from this compound, a primary amine functionality is first required on the thiazole ring. Starting from precursors like 2-amino-4-(4-hydroxyphenyl)thiazole, a wide range of Schiff bases can be synthesized by reaction with various substituted aromatic or heteroaromatic aldehydes. doi.orgresearchgate.net

These Schiff base derivatives are not only stable compounds in their own right but also serve as versatile intermediates in organic synthesis and as ligands for the coordination of metal ions. nih.govresearchgate.net The imine bond provides a key structural motif for building larger, biologically relevant molecules.

| Reactant Aldehyde | Resulting Schiff Base Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 2-(Sulfamoylphenyl)-4'-(imino-4-fluorobenzal)-4-(4''-hydroxyphenyl)-thiazole | 72 | 170 | doi.org |

| 2-Furaldehyde | 2-(Sulfamoylphenyl)-4'-(imino-2-furyl)-4-(4''-hydroxyphenyl)-thiazole | 64 | 165 | doi.org |

| Salicylaldehyde | 2-{[4-(4-Bromo-phenyl)-thiazol-2-ylimino]-methyl}-phenol | 80 | 210-212 | researchgate.net |

| 4-Nitro-salicylaldehyde | 2-{[4-(4-Bromo-phenyl)-thiazol-2-ylimino]-methyl}-4-nitro-phenol | 72 | 230-232 | researchgate.net |

Hydrazone Derivatives and Subsequent Cyclization Reactions

Hydrazones are another important class of derivatives, formed by the reaction of a hydrazine-containing compound with an aldehyde or ketone. urfu.ru The synthesis of hydrazone derivatives of this compound typically begins with a 2-hydrazinylthiazole precursor. A notable example is the synthesis of (E)-4-(2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)thiazol-4-yl)phenol, which is prepared by condensing 2-hydrazinyl-4-(4-hydroxyphenyl)thiazole with 5-nitrofuran-2-carbaldehyde. nih.gov

| Hydrazone Derivative Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| (E)-4-(2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)thiazol-4-yl)phenol | 82 | 209-211 | nih.gov |

The hydrazone linkage is synthetically valuable as it can participate in subsequent cyclization reactions to generate novel heterocyclic systems. chempap.org For example, thermal cyclization of hydrazones is a known method for forming fused ring systems like pyrazolo[3,4-e]-1,2,4-triazines. chempap.org While specific examples starting from thiazolylphenol hydrazones are specialized, the principle allows for the potential construction of fused thiazolo-triazine or other complex heterocyclic scaffolds, expanding the chemical diversity accessible from the parent molecule.

Organoboron Complexes Derived from Thiazolylphenols

The this compound structure contains both a nitrogen atom within the thiazole ring and a phenolic oxygen atom, making it an ideal candidate to act as a bidentate N,O-ligand for complexation with metals or metalloids. Boron complexes of such ligands are of particular interest due to their unique photophysical properties.

The synthesis of these organoboron complexes is typically achieved by reacting the thiazolylphenol ligand with a boron source, most commonly boron trifluoride etherate (BF₃·Et₂O). This reaction leads to the formation of a stable complex where the boron atom is coordinated to both the thiazole nitrogen and the deprotonated phenolic oxygen. Similar N,O-bidentate ligands, such as 2-(2-hydroxyphenyl)benzimidazoles and thiazole-bridged bidentate nitrogen ligands, have been successfully used to create highly fluorescent boron complexes. nih.gov These complexes often exhibit desirable properties such as large Stokes shifts and stable emissions, making them suitable for applications in materials science. The complexation effectively locks the molecular conformation and alters the electronic structure, leading to distinct and often enhanced optical characteristics compared to the free ligand.

Synthesis of Polycyclic Heterocycles (e.g., Benzothiazines) Incorporating Thiazolylphenol Scaffolds

The phenolic hydroxyl group and the thiazole ring in this compound systems offer reactive sites that can be exploited for the construction of more complex, fused heterocyclic structures. A notable example is the synthesis of 1,4-benzothiazines, which are significant polycyclic heterocycles due to their presence in natural products and their potential pharmacological applications. scispace.com

Research has demonstrated a synthetic pathway to construct novel 1,4-benzothiazines that incorporate a thiazole-substituted aroyl moiety, starting from a phenol derivative. This multi-step synthesis highlights the utility of the thiazolylphenol scaffold in building intricate molecular architectures. scispace.com

The synthetic sequence commences with the formation of 2-acyl-4-(2'-substituted-thiazol-4'-yl)phenols. These precursor molecules are then subjected to a series of reactions to build the benzothiazine ring system. The key transformation involves the cyclocondensation of an intermediate dione with 2-aminobenzenethiol. scispace.com

A general synthetic route proceeds as follows:

Acylation and Thiazole Formation: The process starts with a diacylphenol which undergoes condensation with a thioamide. This step yields the core structure of a 2-acyl-4-(thiazol-4'-yl)phenol. scispace.com

Esterification: The phenolic hydroxyl group of the thiazolylphenol is then esterified by reacting it with various aroyl chlorides. scispace.com

Baker-Venkataraman Transformation: The resulting esters undergo a Baker-Venkataraman rearrangement to form 1,3-diones. This reaction is a crucial step in preparing the precursor for the final cyclization. scispace.com

Cyclocondensation: Finally, the 1,3-diones are reacted with 2-aminobenzenethiol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield the target 2-(thiazolylbenzoyl)-3-(substituted-phenyl)-1,4-benzothiazines. scispace.com

The structures of these newly synthesized polycyclic heterocycles are typically confirmed through elemental and spectral analysis. scispace.com This synthetic strategy showcases the versatility of the this compound framework in the generation of complex heterocyclic systems.

Below is a table summarizing the key stages and intermediates in the synthesis of 1,4-benzothiazines from a thiazolylphenol precursor.

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 2,4-Diacylphenol | Thioamides, Phenyl trimethyl ammonium tribromide | 2-Acyl-4-(2'-substituted-thiazol-4'-yl)phenol |

| 2 | 2-Acyl-4-(2'-substituted-thiazol-4'-yl)phenol | Aroyl chlorides | O-Aroyl esters of the thiazolylphenol |

| 3 | O-Aroyl esters of the thiazolylphenol | Potassium hydroxide, Dry pyridine (Baker-Venkataraman Transformation) | 1-Phenyl-3-[2'-hydroxy-5'-(thiazol-4'-yl)]phenylpropane-1,3-diones |

| 4 | 1,3-Diones from Step 3 | 2-Aminobenzenethiol, DMSO (Cyclocondensation) | 2-[Hydroxy-(thiazol-4-yl)benzoyl]-3-(substituted-phenyl)-1,4-benzothiazines |

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(1,3-Thiazol-4-yl)phenol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including proton (¹H), carbon-13 (¹³C), and potentially fluorine-19 (¹⁹F) NMR if fluorinated analogs are considered, provides a complete picture of the molecular framework.

In the ¹H NMR spectrum of a related compound, 4-(2-amino-1,3-thiazol-4-yl)phenol, the aromatic protons of the phenol (B47542) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole (B1198619) substituent. The protons on the thiazole ring exhibit distinct chemical shifts that are crucial for confirming the substitution pattern. For instance, the proton at the C5 position of the thiazole ring would appear as a singlet.

To further resolve complex spectral data and confirm connectivity, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. HMBC, on the other hand, reveals correlations between protons and carbons over two to three bonds, which is instrumental in establishing the connectivity between the phenol and thiazole rings and confirming the substitution pattern.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on known chemical shift ranges for similar structures, is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2' | ~8.7 | - |

| H5' | ~7.5 | - |

| H2, H6 | ~7.7 (d) | ~129 |

| H3, H5 | ~6.9 (d) | ~116 |

| OH | Variable | - |

| C4' | - | ~150 |

| C2' | - | ~153 |

| C5' | - | ~115 |

| C1 | - | ~125 |

| C2, C6 | - | ~129 |

| C3, C5 | - | ~116 |

| C4 | - | ~157 |

| Note: This is a hypothetical data table based on typical chemical shifts for arylthiazole and phenol moieties. Actual values may vary. |

Crystallographic Studies for Solid-State Structure Determination

For instance, in the crystal structure of a related compound, 4-(1,3-Thiazolidin-2-yl)phenol, the thiazolidine (B150603) ring is nearly perpendicular to the phenyl ring, with N—C—C—C torsion angles of 71.7(2)° and 107.1(2)°. nih.gov Similarly, in 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the dihedral angle between the 1,3-thiazole ring and the phenolic ring is 23.46(10)°. nih.gov These examples highlight the tendency for non-coplanarity between the aromatic and heterocyclic rings in such systems.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of thiazole-phenol derivatives is often governed by a network of intermolecular interactions, primarily hydrogen bonding. In the crystal structure of 4-(1,3-Thiazolidin-2-yl)phenol, molecules are connected via N—H⋯O and O—H⋯N hydrogen bonds, forming layered structures. nih.gov The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. These interactions play a crucial role in the stability and physical properties of the crystalline solid. In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings can also influence the crystal packing.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is defined by the rotational freedom around the single bond connecting the phenyl and thiazole rings. As observed in related structures, a certain degree of torsion between these two rings is expected. nih.govnih.gov This dihedral angle is a result of a balance between steric hindrance and the electronic effects of the substituents. The specific conformation adopted in the crystal lattice can have a significant impact on the molecule's photophysical properties.

A summary of crystallographic data for a related thiazole derivative is presented below.

| Parameter | 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol nih.gov |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.026(2) |

| b (Å) | 8.3448(17) |

| c (Å) | 14.279(3) |

| β (°) | 91.98(3) |

| Volume (ų) | 1432.1(5) |

| Z | 4 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular mass of this compound. By providing a highly accurate mass measurement, HRMS allows for the unequivocal confirmation of the elemental composition of the molecule, which is essential for verifying its identity and assessing its purity. The high resolution of this technique distinguishes the target compound from potential impurities with very similar nominal masses. The molecular formula of this compound is C₉H₇NOS, with a calculated monoisotopic mass of 177.0248 Da. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value.

Vibrational Spectroscopy Methodologies for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. thermofisher.com These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

The FTIR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the thiazole and phenyl rings would give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is expected to appear at a lower frequency.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations usually produce strong and sharp signals. The symmetric vibrations of the molecule are particularly Raman active, providing further structural insights.

A table of expected vibrational frequencies for this compound is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3400-3200 |

| Aromatic C-H stretch | 3100-3000 |

| C=C/C=N stretch (aromatic/thiazole) | 1600-1400 |

| C-O stretch (phenol) | 1260-1180 |

| C-S stretch (thiazole) | 800-600 |

| Note: This is a generalized table of expected vibrational frequencies. Actual values may vary. |

Advanced Chromatographic Methodologies for Analysis and Purification

Advanced chromatographic techniques are essential for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method, typically employing a C18 stationary phase, would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced resolution, sensitivity, and specificity compared to conventional HPLC. nih.gov The use of smaller stationary phase particles in UPLC allows for faster analysis times and improved separation efficiency. Coupling UPLC with tandem mass spectrometry (MS/MS) provides structural information and allows for highly selective and sensitive quantification, which is particularly useful for analyzing complex mixtures or trace amounts of the compound.

Thin Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of the synthesis of this compound. acs.orgthieme.de By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized, often under UV light. Different visualization reagents can also be employed to detect specific functional groups. epfl.ch

A summary of typical chromatographic conditions for the analysis of phenolic compounds is presented below.

| Technique | Stationary Phase | Mobile Phase | Detection |

| HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV |

| UPLC-MS/MS | C18 or similar | Acetonitrile/Water with 0.1% Formic Acid | MS/MS |

| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane | UV light |

Theoretical and Computational Chemistry of 4 1,3 Thiazol 4 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density functional theory equivalent, to map the electron distribution and predict a wide range of molecular attributes.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to compute optimized geometrical structures, vibrational frequencies, and various electronic properties. epu.edu.iq For thiazole (B1198619) derivatives, DFT calculations are often performed using specific basis sets, such as B3LYP with a 6-311G(d,p) basis set, to determine the most stable conformation of the molecule in the gas phase. epu.edu.iqresearchgate.net

These studies provide detailed information on geometric parameters like bond lengths, bond angles, and dihedral angles. The calculations can confirm the planarity or non-planarity between the thiazole and phenol (B47542) rings, which is influenced by steric factors and intramolecular interactions. nih.gov For instance, in a related substituted compound, the dihedral angle between the thiazole and phenolic rings was found to be 23.46°, indicating a non-planar arrangement due to the steric influence of substituents. nih.gov DFT also helps in assigning vibrational modes observed in experimental spectra like FT-IR, providing a complete picture of the molecule's vibrational behavior.

Table 1: Representative Geometric Parameters Calculated by DFT for Thiazole Derivatives Note: This table presents typical data obtained for related thiazole structures through DFT calculations and serves as an illustrative example.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-S (Thiazole) | 1.72 |

| C-N (Thiazole) | 1.38 | |

| C=N (Thiazole) | 1.31 | |

| C-C (Ring Linkage) | 1.48 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. semanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests that the molecule is more reactive and can be easily excited. semanticscholar.org

Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions occurring within the molecule. semanticscholar.org For a series of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, DFT calculations were used to determine their HOMO and LUMO energies. researchgate.net The energy gap for these related compounds was found to be in the range of 3.66 to 4.25 eV. researchgate.net From the HOMO and LUMO energy values, other global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness (η), and softness (S), which further characterize the molecule's reactivity. semanticscholar.orgnih.gov

Table 2: Global Reactivity Descriptors for 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol Derivatives (Illustrative Example) Source: Data adapted from studies on related benzothiazole derivatives to illustrate the parameters obtained from HOMO-LUMO analysis. researchgate.net

| Parameter | Compound A | Compound B | Compound C |

|---|---|---|---|

| EHOMO (eV) | -6.32 | -5.95 | -6.50 |

| ELUMO (eV) | -2.56 | -2.22 | -2.25 |

| Energy Gap (ΔE) (eV) | 3.76 | 3.73 | 4.25 |

| Hardness (η) (eV) | 1.88 | 1.86 | 2.12 |

Computational methods are also used to predict the nonlinear optical (NLO) properties of molecules. NLO materials are important for applications in photonics and optoelectronics. The key parameter for NLO activity is the first hyperpolarizability (β), which quantifies the second-order NLO response. dtic.mil Molecules with large hyperpolarizability values often feature π-conjugated systems and significant charge asymmetry. semanticscholar.org

Theoretical investigations using Time-Dependent DFT (TD-DFT) can predict hyperpolarizability. semanticscholar.org Factors that enhance NLO properties include a low HOMO-LUMO energy gap, a large difference in dipole moment between the ground and excited states, and extended π-electron delocalization. semanticscholar.org The presence of the electron-donating phenol group connected to the electron-accepting thiazole ring in 4-(1,3-Thiazol-4-yl)phenol suggests potential for intramolecular charge transfer, a key feature for NLO activity. Computational studies can quantify this potential by calculating the total static dipole moment and the first hyperpolarizability (β). semanticscholar.org

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme. These techniques are fundamental in drug discovery and molecular biology.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. academie-sciences.fr This simulation provides insights into the binding mode, binding affinity (often expressed as a docking score), and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Numerous studies have employed molecular docking to investigate the interaction of thiazole derivatives with various biological targets.

For example, thiazole-based compounds have been docked into the active sites of enzymes like cyclooxygenase (COX), tubulin, and cholinesterases to explore their potential as inhibitors. academie-sciences.frekb.egnih.gov The process typically involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank.

Preparing the 3D structure of the ligand, this compound.

Using docking software to place the ligand into the active site of the protein and score the different binding poses.

The results can reveal key amino acid residues involved in the interaction and guide the design of more potent derivatives.

Table 3: Illustrative Docking Scores of Thiazole Derivatives Against a Protein Target Note: This table shows representative data from docking studies of various thiazole compounds to demonstrate typical outputs. The target and scores are illustrative.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative 1 | CDK4 | -8.5 | Hydrogen bond with LYS35 |

| Thiazole Derivative 2 | AKT1 | -7.6 | Hydrophobic interaction with LEU156 |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. mdpi.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, build mathematical models that correlate chemical structure with activity. nih.gov

For this compound, a computational SAR study would involve designing a series of virtual analogues with systematic modifications, such as adding different substituents at various positions on the phenol or thiazole rings. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), physicochemical (e.g., logP), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

These calculated descriptors are then used as independent variables in a statistical analysis to build a model that predicts the biological activity (the dependent variable). mdpi.com For phenolic compounds, QSAR models have successfully used parameters like the energy of the highest occupied molecular orbital (E(homo)) and the number of hydroxyl groups to predict antioxidant activity. nih.gov Such models can effectively estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Prediction of Molecular Reactivity and Reaction Pathways

The molecular reactivity of this compound is dictated by the electronic characteristics of its constituent phenol and thiazole rings. Computational chemistry provides powerful tools to predict how these characteristics influence the compound's behavior in chemical reactions.

The phenol moiety, with its hydroxyl (-OH) group, is an electron-donating system that activates the aromatic ring towards electrophilic substitution. The lone pairs on the oxygen atom increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the hydroxyl group. Consequently, reactions such as nitration, halogenation, and sulfonation are predicted to occur preferentially at the positions ortho to the -OH group (C2 and C6). The C4 position is already substituted by the thiazole ring.

Conversely, the 1,3-thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This electron-deficient nature generally makes the thiazole ring less susceptible to electrophilic attack than a benzene ring, but it can facilitate nucleophilic substitution reactions under certain conditions. The lone pair of electrons on the sulfur atom is delocalized, contributing to the aromaticity and stability of the ring system.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the electron distribution within the molecule. These calculations can generate molecular orbital maps, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack, respectively, thereby predicting the molecule's reactivity. For instance, the HOMO is expected to be localized primarily on the electron-rich phenol ring, confirming its role as the primary site for electrophilic attack. The LUMO is likely to have significant contributions from the electron-deficient thiazole ring.

Common reaction pathways for phenols involve the hydroxyl group itself, such as in ether and ester formation. uomustansiriyah.edu.iq The thiazole ring can undergo reactions such as oxidation or metallation, leading to further functionalization. nih.gov The interplay between the activating phenol ring and the deactivating thiazole ring makes computational analysis essential for predicting the regioselectivity of more complex transformations.

Conformational Analysis and Intermolecular Interaction Characterization (e.g., Hydrogen Bonding Networks, π-π Stacking)

The three-dimensional structure and non-covalent interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules. Computational modeling and crystallographic studies of similar compounds provide significant insight into these features.

Conformational Analysis: The molecule's conformation is largely defined by the rotational freedom around the single bond connecting the phenyl and thiazole rings. Due to potential steric hindrance between the hydrogen atoms on the adjacent rings, the molecule is not expected to be perfectly planar. X-ray crystallography of a related substituted compound, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, revealed a dihedral angle of 23.46° between the thiazole and phenolic rings. nih.gov A similar non-planar conformation is predicted for this compound, representing a balance between conjugative stability (favoring planarity) and steric repulsion.

Intermolecular Interactions: The functional groups present in this compound allow for a variety of intermolecular interactions that can lead to the formation of complex supramolecular structures.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. The nitrogen atom in the thiazole ring is a strong hydrogen bond acceptor. This allows for the formation of strong intermolecular O-H···N hydrogen bonds, which can link molecules into chains or more complex networks. nih.gov In the solid state of related structures, both intramolecular O-H···N hydrogen bonds and intermolecular C-H···O interactions have been observed. nih.gov

π-π Stacking: Both the phenol and thiazole rings are aromatic systems capable of engaging in π-π stacking interactions. These non-covalent interactions, arising from electrostatic and dispersion forces, are fundamental in the self-assembly of aromatic molecules. uva.eshelsinki.fi Theoretical studies on phenol and its derivatives confirm that these stacking interactions contribute significantly to the stability of molecular aggregates. nih.gov The presence of hydrogen bonding can further influence the strength of π-π stacking by altering the electron density of the aromatic rings.

These varied interactions result in a complex interplay that defines the compound's solid-state structure and its behavior in solution.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Phenolic -OH | Thiazole Nitrogen (N) | Directs molecular self-assembly into ordered networks. nih.govnih.gov |

| Hydrogen Bond | Aromatic C-H | Phenolic Oxygen (O) | Contributes to the stability of the crystal lattice. nih.gov |

| π-π Stacking | Phenol Ring (π-system) | Thiazole Ring (π-system) | Stabilizes crystal packing and influences molecular aggregation. uva.esnih.gov |

In Silico Prediction of Physico-Chemical Parameters Relevant to Research Applications (e.g., LogP, TPSA)

In silico methods are invaluable for predicting the physicochemical properties of molecules, offering a rapid and cost-effective way to estimate parameters crucial for research and development. These parameters help forecast a compound's behavior in various chemical and biological systems.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. It influences solubility, membrane permeability, and interactions with biological macromolecules. For the structurally similar compound 4-(2-Amino-1,3-thiazol-4-yl)phenol, the computationally predicted XLogP3 value is 2.2. nih.gov This suggests that this compound likely possesses moderate lipophilicity.

TPSA (Topological Polar Surface Area): TPSA is calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and is a strong predictor of a molecule's ability to cross biological membranes. nih.gov For 4-(2-Amino-1,3-thiazol-4-yl)phenol, the calculated polar surface area is 87.4 Ų. The TPSA for this compound is expected to be lower due to the absence of the polar amino group.

These and other computationally derived parameters are essential for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing in various research applications.

| Parameter | Predicted Value | Significance |

| Molecular Formula | C₉H₇NOS | Defines the elemental composition of the molecule. biosynth.com |

| Molecular Weight | 177.22 g/mol | Determines molar relationships in chemical reactions. biosynth.com |

| XLogP3 | 2.2 (for 2-amino analog) | Indicates moderate lipophilicity, relevant for solubility and permeability. nih.gov |

| TPSA | 87.4 Ų (for 2-amino analog) | Predicts transport properties across biological membranes. nih.gov |

| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 2 (O and N atoms) | Influences solubility and binding interactions. |

| Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |

Advanced Research Applications of 4 1,3 Thiazol 4 Yl Phenol Scaffolds

Applications in Material Science and Engineering

The bifunctional nature of the thiazole-phenol moiety allows for its integration into a wide array of materials, from functional polymers to sophisticated optoelectronic devices and self-assembling molecular systems.

The 4-(1,3-thiazol-4-yl)phenol unit is a promising building block for the synthesis of advanced functional polymers. The phenolic hydroxyl group provides a reactive site for polymerization, enabling its incorporation into polymer backbones such as polyesters, polyethers, and polycarbonates. Furthermore, this reactive group can be used to graft the thiazole-phenol moiety onto existing polymer chains, modifying their properties. Epoxide-functional polymers, for instance, can react with phenols via ring-opening reactions, offering a versatile method for creating such functionalized materials researchgate.net.

The incorporation of the thiazole (B1198619) ring into a polymer structure is advantageous due to its high thermal stability and specific electronic characteristics analis.com.my. Polymers comprising linked thiazole units have been developed, demonstrating the viability of creating stable, conjugated polymer systems based on this heterocycle cedarville.edu. By combining the reactivity of the phenol (B47542) with the robustness of the thiazole, new polymers with enhanced thermal resistance, specific conductivity, and unique photophysical properties can be engineered. These materials are explored for applications in high-performance composites and specialty plastics where durability and specific electronic functions are required.

The thiazole-phenol scaffold is of significant interest in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Thiazole and its derivatives are recognized as important heterocyclic cores for fluorescent materials with promising optoelectronic applications researchgate.net. The thiazole ring is inherently electron-deficient, making it a suitable component for electron-transporting layers (ETLs) in OLEDs researchgate.net. Conversely, the phenol group is electron-donating.

This combination creates a classic donor-π-acceptor (D-π-A) structure, which is a fundamental design principle for many advanced OLED emitters beilstein-journals.org. In such molecules, the intramolecular charge transfer (ICT) from the donor (phenol) to the acceptor (thiazole) upon excitation can lead to efficient light emission. The color and efficiency of the emission can be tuned by modifying the substituents on either the phenol or thiazole rings. Research into thiazole-based materials has demonstrated their potential in creating efficient and stable components for next-generation displays and lighting technologies researchgate.netresearchgate.net. While many complex thiazole-containing molecules are under investigation, the fundamental this compound structure provides the essential electronic properties required for these applications.

The ability of this compound to form predictable, non-covalent bonds makes it an excellent candidate for designing complex supramolecular structures. The primary interaction driving this self-assembly is the strong hydrogen bond formed between the acidic proton of the phenolic hydroxyl group (donor) and the lone pair of electrons on the thiazole's nitrogen atom (acceptor) nih.gov. This O–H···N interaction is a robust and directional force that can guide molecules into specific arrangements.

Crystal structure analyses of related compounds have confirmed the prevalence of these interactions. For example, a derivative of thiazolylphenol exhibits a strong intramolecular O–H···N hydrogen bond nih.gov. In other cases, such as with 4-(1,3-thiazolidin-2-yl)phenol, intermolecular N—H···O and O—H···N hydrogen bonds lead to the formation of well-ordered, layered supramolecular structures in the solid state nih.gov. These interactions can be used to construct one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The ability to control solid-state packing through these specific hydrogen bonds is crucial for crystal engineering and the development of materials with tailored properties, such as nonlinear optics or specific host-guest recognition capabilities.

Derivatives containing the thiazole-phenol scaffold often exhibit intriguing photophysical properties, including dual fluorescence and aggregation-induced emission (AIE). These phenomena are frequently linked to an excited-state intramolecular proton transfer (ESIPT) process springernature.com. In this mechanism, upon photoexcitation, the proton from the phenolic hydroxyl group is transferred to the nearby nitrogen atom of the thiazole ring, creating an excited-state keto-tautomer. The original excited molecule and the newly formed tautomer can both fluoresce, but at different wavelengths, resulting in a dual-emission spectrum nih.govnih.gov.

Molecular aggregation can significantly influence these fluorescence properties. In some cases, fluorescence is quenched in dilute solutions but becomes highly emissive in aggregated states or in the solid phase—a phenomenon known as AIE frontiersin.org. For molecules similar to this compound, aggregation can facilitate charge transfer states, which in turn induces or enhances dual fluorescence effects mdpi.comnih.gov. The study of these behaviors is critical for developing advanced fluorescent probes, chemical sensors, and solid-state lighting materials, as the emission characteristics can be highly sensitive to the molecule's environment, concentration, and physical state mdpi.comnih.gov.

| Phenomenon | Underlying Mechanism | Observed in Related Systems | Potential Application |

|---|---|---|---|

| Dual Fluorescence | Excited-State Intramolecular Proton Transfer (ESIPT) from the phenol -OH to the thiazole nitrogen, creating two distinct emissive species (enol* and keto* tautomer). springernature.comnih.govnih.gov | Observed in various 1,3,4-thiadiazole (B1197879) and thiazolo[5,4-d]thiazole (B1587360) derivatives with phenol groups. springernature.comnih.gov | Fluorescent probes, ratiometric sensors, white-light-emitting materials. |

| Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotations/vibrations in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. frontiersin.org | Aggregation has been shown to induce or enhance dual fluorescence in 1,3,4-thiadiazole analogues by promoting charge-transfer states. mdpi.comnih.gov | Solid-state emitters for OLEDs, bio-imaging agents, chemical sensors. |

| Solvatochromism | Changes in emission/absorption wavelengths due to the polarity of the solvent, which stabilizes the ground or excited state differently. | Azo dyes containing phenol rings show significant bathochromic shifts with increasing solvent polarity. walisongo.ac.id | Solvent polarity probes, environmental sensors. |

Role in Ligand Design for Coordination Chemistry and Metal Complexes

The thiazolylphenol scaffold serves as an excellent foundation for designing versatile ligands for coordination chemistry, capable of forming stable complexes with a wide range of metal ions.

Ligands based on the this compound framework are readily synthesized and used to create novel metal complexes. The phenol and the thiazole ring provide multiple potential coordination sites (e.g., the phenolic oxygen and the thiazole nitrogen and/or sulfur atoms) researchgate.net. To enhance denticity and stability, the thiazolylphenol unit is often derivatized, for example, by creating Schiff bases through condensation reactions. These multidentate ligands can then chelate to metal ions, forming stable complexes.

The synthesis of these complexes typically involves reacting the thiazolylphenol-derived ligand with a metal salt (such as Co(II), Ni(II), Cu(II), or Zn(II) chlorides or acetates) in a suitable solvent like ethanol, often under reflux conditions ijper.orgbhu.ac.in. The resulting complexes are then characterized using a suite of analytical techniques:

FT-IR Spectroscopy: To identify coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., a shift in the C=N band of a Schiff base or changes in the O-H band upon deprotonation and coordination).

UV-Vis Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which provides insight into the coordination geometry researchgate.netorientjchem.org.

NMR Spectroscopy: To elucidate the structure of the ligand and its diamagnetic complexes in solution.

Molar Conductance Measurements: To determine whether the complexes are electrolytic or non-electrolytic in nature, which helps to clarify if anions are part of the coordination sphere ijper.orgbhu.ac.in.

Magnetic Susceptibility: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and thus the geometry of the metal center (e.g., octahedral vs. tetrahedral) tsijournals.com.

These studies have revealed that thiazolylphenol ligands can form complexes with various stoichiometries (e.g., 1:1 or 1:2 metal-to-ligand ratios) and geometries, including octahedral and square planar configurations ijper.orgbhu.ac.intsijournals.com.

| Metal Ion(s) | Ligand Type | Coordination Sites | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II), Co(II), Ni(II), Cd(II), Zn(II) | Schiff base of 2-amino-4-phenyl thiazole and 3-aldehydosalicylic acid | Bidentate (O, O donor) | Square Planar | ijper.org |

| Zr(IV), Co(II), Cu(II) | Schiff base of 4-{[(2-5-Amino- nih.govnih.govijper.orgthiadiazole-2-yl)phenylimino]-methyl}-phenol | Bidentate (phenolic O, azomethine N) | Square Planar | bhu.ac.in |

| Cu(II), Fe(III), Pb(II), Mn(II) | Azo dye: 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol | Tridentate (N, N, O donor) | Octahedral | researchgate.net |

| Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II) | Mixed ligands: 4-(Benzeneazo)salicylaldehyde and 2-amino-4-nitrophenol | Not specified | Octahedral | tsijournals.com |

Investigation of Coordination Modes and Metal-Ligand Interactions

The this compound scaffold possesses multiple heteroatoms—specifically nitrogen, sulfur, and oxygen—that serve as potential coordination sites for metal ions. This structural feature makes its derivatives valuable ligands in coordination chemistry for studying metal-ligand interactions. Research into related structures demonstrates that thiazole-containing azo dyes can act as tridentate chelating agents, forming stable and intensely colored complexes with a variety of metal ions, including Cu(II), Mn(II), Fe(III), and Pb(II). researchgate.net In these complexes, the ligand can coordinate with the metal to form an octahedral geometry. researchgate.net

The interaction is not limited to the thiazole ring. The phenolic hydroxyl group is also a crucial site for coordination. The direct binding of a metal ion to the phenolic oxygen can induce "soft homolysis," a process of coordination-induced weakening of the O–H bond. rsc.org This phenomenon is significant in proton-coupled electron transfer (PCET) chemistry. rsc.org However, phenols are generally considered weak ligands, and the resulting metal-phenol linkage can be hemilabile, meaning the ligand can reversibly bind and unbind from the metal center. rsc.org

| Potential Site | Atom | Type of Interaction | Example from Research |

|---|---|---|---|

| Thiazole Ring | Nitrogen | Coordination with metal ions; Intramolecular hydrogen bonding | Forms complexes with various metals researchgate.net; Acts as a hydrogen bond acceptor from the phenolic -OH group. nih.gov |

| Thiazole Ring | Sulfur | Coordination with soft metal ions | Thiazolylazo ligands possess soft sulfur donor atoms capable of coordinating with a wide range of metallic ions. researchgate.net |

| Phenol Group | Oxygen | Coordination with metal ions; Intermolecular hydrogen bonding | Coordination can lead to O-H bond weakening rsc.org; Can act as a hydrogen bond donor in crystal structures. nih.gov |

Biochemical Tool Development and Mechanistic Research (Strictly non-clinical focus)

Probing Enzyme-Compound Interactions and Mechanisms of Enzyme Modulation (e.g., Aromatase Inhibition Assays for Mechanistic Study)

Derivatives of the this compound scaffold serve as valuable tools for investigating enzyme-compound interactions, particularly in the study of enzyme inhibition mechanisms. A significant area of this research is the development of non-steroidal aromatase inhibitors. nih.gov Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a target for research. Non-steroidal inhibitors containing an azole ring system, such as thiazole, are known to function by coordinating to the iron atom of the heme group within the aromatase enzyme's active site, thereby blocking its catalytic activity. nih.gov

Mechanistic studies using these compounds help elucidate the intricacies of enzyme inhibition. For example, research has shown that for certain inhibitors, the presence of a cofactor like NADPH is essential, indicating that enzyme-generated intermediates produced during the catalytic cycle play a dominant role in the potent, time-dependent inhibition of the enzyme. wustl.edu This highlights that the interaction is not merely static binding but can involve the enzyme's own catalytic machinery to activate the inhibitor. wustl.edu The development of various thiazole derivatives allows for systematic studies into structure-activity relationships, where modifications to the scaffold lead to differences in inhibitory potency.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Note |

|---|---|---|---|

| 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole | Aromatase | 0.42 nM | Identified as a potent inhibitor in a fluorescence-based assay. nih.gov |

Investigation of Molecular Target Binding and Interaction Profiles

The this compound scaffold is a foundational structure for synthesizing probes to investigate the binding profiles of various molecular targets. Through molecular docking simulations and experimental assays, researchers can map the specific interactions between these small molecules and biological macromolecules. Such studies are critical for understanding the structural basis of molecular recognition.

Estrogen Receptor (ER): In silico docking studies of 1,3,4-thiadiazole derivatives (isomeric to 1,3-thiazole) with the estrogen receptor have shown that the phenolic hydroxyl group is crucial for binding. biointerfaceresearch.com It often forms a key hydrogen bond with the amino acid residue GLU353 in the receptor's active site, while other parts of the molecule engage in hydrophobic interactions with residues like ALA350 and LEU525. biointerfaceresearch.com

Macrophage Migration Inhibitory Factor (MIF): For MIF, a protein involved in inflammatory responses, derivatives containing a phenol ring attached to a triazole (an azole ring like thiazole) have been studied. nih.govubaya.ac.id Enzyme kinetic analyses indicate a competitive and reversible binding mechanism. nih.govubaya.ac.id The binding affinity has been quantified using techniques like microscale thermophoresis (MST), which confirmed direct binding to the enzyme with potencies in the low micromolar range. nih.govubaya.ac.id

Tyrosinase: A bis-thiazole derivative containing a phenol group was found to be a competitive inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.com This indicates that the compound binds to the active site of the enzyme, preventing the substrate from binding. mdpi.com

These investigations provide a detailed picture of the binding modes and help rationalize the structure-activity relationships observed. nih.gov

| Molecular Target | Derivative Type | Key Interactions/Findings | Binding Affinity / Potency |

|---|---|---|---|

| Estrogen Receptor (ERα) | Thiadiazole-phenol | Hydrogen bond from phenolic -OH to GLU353; Hydrophobic interactions with ALA350, LEU525. biointerfaceresearch.com | Docking scores of -8.85 to -9.36 kcal/mol. biointerfaceresearch.com |

| Macrophage Migration Inhibitory Factor (MIF) | Triazole-phenol | Competitive, reversible binding confirmed by enzyme kinetics. nih.govubaya.ac.id | Kᵢ = 3.2 µM; Kᴅ = 3.63 µM (MST). ubaya.ac.id |

| Tyrosinase | Bis-thiazole-phenol | Competitive inhibition mechanism, indicating active site binding. mdpi.com | IC₅₀ = 29.71 µM. mdpi.com |

| Steroid Sulfatase (STS) | Sulfamoylated Triazole-phenol | Hydrophobicity and halogen substituents enhance binding and inhibition. nih.govunifi.it | IC₅₀ as low as 0.21 nM in MCF-7 cells. nih.govunifi.it |

Development of Fluorescent Probes and Labels for Biological Research

The development of fluorescent probes is essential for visualizing biological processes in real-time within living cells. rsc.org Heterocyclic compounds, including thiazole derivatives, are often used as the core structure (fluorophore) for these probes due to their favorable photophysical properties. mdpi.comrsc.org The design of such probes often relies on modulating the fluorescence output in response to a specific biological analyte or event. nih.gov

A common strategy is to use a mechanism like Photoinduced Electron Transfer (PeT). nih.gov In a PeT-based probe, the fluorophore is initially non-fluorescent or weakly fluorescent because its excited state is quenched by an electron transfer process. nih.gov Upon reaction with the target molecule, the electronic properties of the probe are altered, the PeT process is inhibited, and fluorescence is "switched on". nih.gov